

Application Notes and Protocols for the Evaluation of CHMFL-PI4K-127

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Compound of Interest

Compound Name: CHMFL-PI4K-127

Cat. No.: B15620493

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Introduction

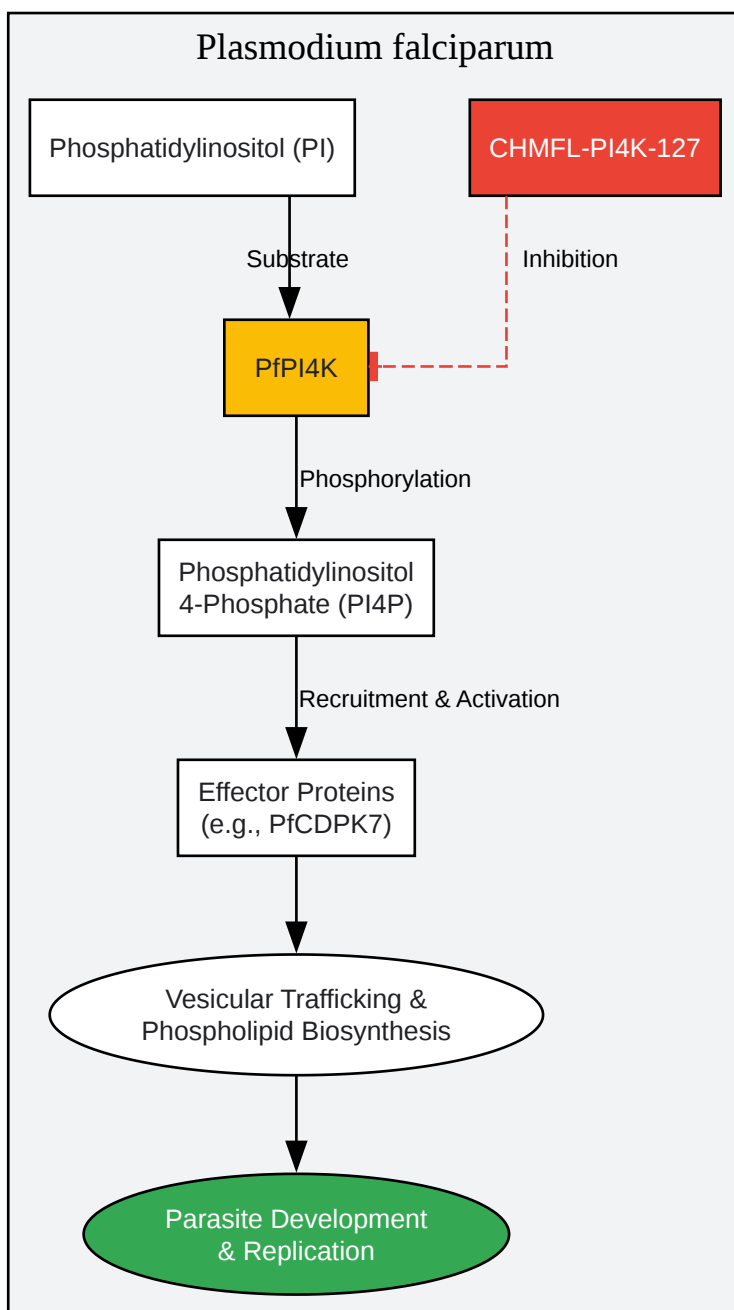
CHMFL-PI4K-127 is a novel, potent, and selective inhibitor of *Plasmodium falciparum* phosphatidylinositol 4-kinase (PfPI4K). This enzyme is critical for the lifecycle of the malaria parasite, playing a vital role in phospholipid biosynthesis and vesicular trafficking essential for parasite development and replication. Inhibition of PfPI4K by **CHMFL-PI4K-127** has demonstrated significant anti-malarial activity against both the blood and liver stages of *Plasmodium* in preclinical studies, making it a promising drug candidate. These application notes provide detailed protocols for the biochemical and cellular characterization, as well as the in vivo efficacy evaluation of **CHMFL-PI4K-127** and similar PfPI4K inhibitors.

Data Presentation

Table 1: In Vitro and In Vivo Activity of CHMFL-PI4K-127

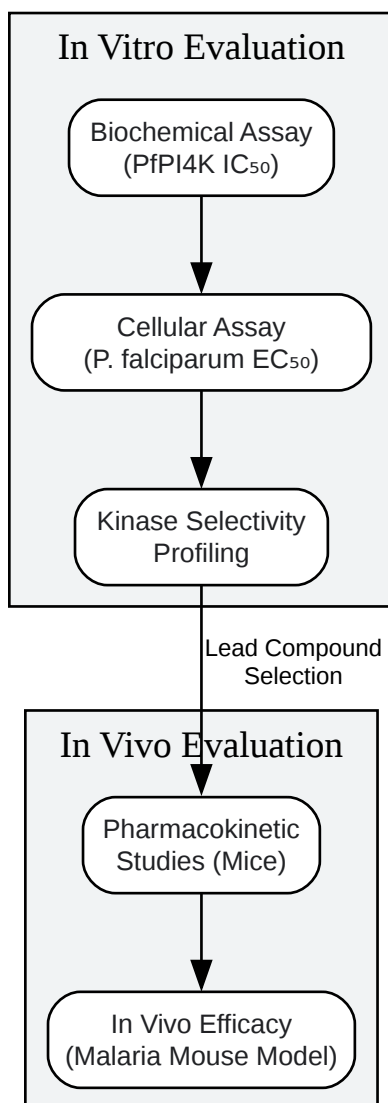
Parameter	Value	Description
Biochemical Activity		
PfPI4K IC ₅₀	0.9 nM	The half-maximal inhibitory concentration against recombinant P. falciparum PI4K enzyme.
Cellular Activity		
P. falciparum 3D7 EC ₅₀	25 nM	The half-maximal effective concentration against the drug-sensitive 3D7 strain of P. falciparum.
P. falciparum Drug-Resistant Strains EC ₅₀	23-47 nM	The range of half-maximal effective concentrations against a panel of drug-resistant P. falciparum strains.
In Vivo Efficacy		
Blood Stage (rodent model)	80 mg/kg	Effective oral dose in a rodent model of blood-stage malaria.
Liver Stage (rodent model)	1 mg/kg	Effective oral dose in a rodent model of liver-stage malaria.

Signaling Pathway and Experimental Workflow



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PfPI4K signaling pathway and inhibition by **CHMFL-PI4K-127**.



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